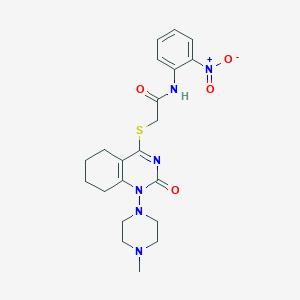

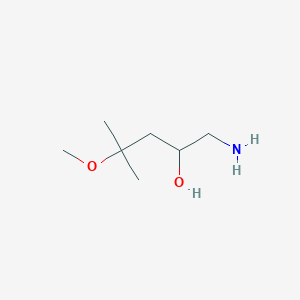

![molecular formula C15H16N4O2S2 B2831212 5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-42-8](/img/structure/B2831212.png)

5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are important constituents of many biological molecules, including nucleic acids, vitamins, and coenzymes . Thiophene is a five-membered ring compound with one sulfur atom. Compounds with both pyrimidine and thiophene structures often exhibit interesting biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For example, thiophene-substituted chalcones can be cyclized with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed by elemental analysis and spectral studies . The presence of characteristic peaks in the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide information about the functional groups and the overall structure of the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . For example, nucleophilic substitution reactions on certain pyrimidine derivatives were carried out with aniline to obtain new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, including its melting point, solubility, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .科学的研究の応用

Chemical Synthesis and Derivatives Formation

- A study explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates for the synthesis of thieno[2,3-d]pyrimidines, revealing potential pathways for creating derivatives of complex pyrimidine compounds through microwave irradiation and solvent interactions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

- The facile synthesis of isoxazolo and thiazolo derivatives of pyrimidines showcases the adaptability of pyrimidine frameworks in constructing new ring systems, potentially applicable for the synthesis of the specified compound (Abdel-fattah et al., 1998).

Novel Compound Synthesis and Applications

- Novel pyrimidine-phthalimide derivatives were synthesized for pH-sensing applications, demonstrating the utility of pyrimidine derivatives in sensor technology, potentially extending to the analysis or detection of environmental or biological analytes (Yan et al., 2017).

Anticancer and Anticonvulsant Activities

- Functionalized pyrimidinones were synthesized and screened for anticonvulsant activities, indicating the potential therapeutic applications of pyrimidine derivatives in treating neurological disorders (Sharma, Gawande, Mohan, & Goel, 2016).

- Another study on the synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity underscores the broader applicability of pyrimidine and its derivatives in developing novel anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Herbicidal Activities

- N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea synthesis demonstrated herbicidal activities, offering insights into the agricultural applications of pyrimidine derivatives (Fu-b, 2014).

作用機序

将来の方向性

特性

IUPAC Name |

1,3-dimethyl-5-propan-2-ylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFAUJDVPKYWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

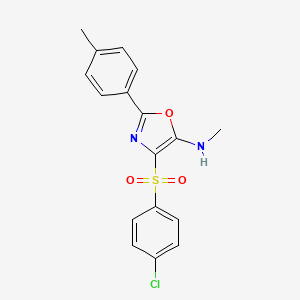

![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)

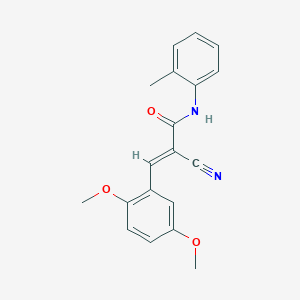

![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

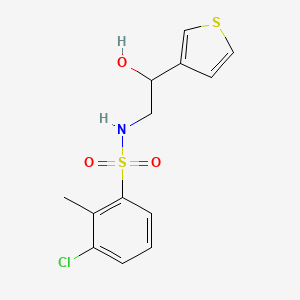

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)

![1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B2831142.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)

![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)